molecular formula C22H16BrCl2N3O B2560292 (E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 380561-60-4

(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No. B2560292
CAS RN: 380561-60-4
M. Wt: 489.19
InChI Key: BHBYVOYCTRPQGS-UHFFFAOYSA-N
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Description

The compound (E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole. The molecule also contains a nitrile group (-CN), an amide group (CONH2), and several halogenated phenyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the nitrile and amide groups, and the substitution of the phenyl rings with halogens. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, nitrile group, and amide group would all contribute to the overall structure. The (E) notation in the name indicates that the compound has a certain stereochemistry, specifically around the carbon-carbon double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid. The halogens on the phenyl rings could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar groups like the nitrile and amide could influence its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like medicinal chemistry .

properties

IUPAC Name

(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrCl2N3O/c1-13-7-15(14(2)28(13)19-10-17(24)9-18(25)11-19)8-16(12-26)22(29)27-21-6-4-3-5-20(21)23/h3-11H,1-2H3,(H,27,29)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBYVOYCTRPQGS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrCl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

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